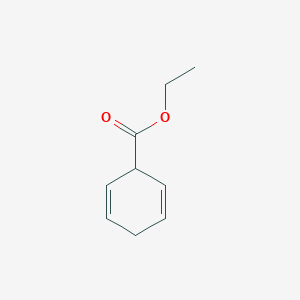

Ethyl cyclohexa-2,5-diene-1-carboxylate

CAS No.: 29246-24-0

Cat. No.: VC7965387

Molecular Formula: C9H12O2

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29246-24-0 |

|---|---|

| Molecular Formula | C9H12O2 |

| Molecular Weight | 152.19 g/mol |

| IUPAC Name | ethyl cyclohexa-2,5-diene-1-carboxylate |

| Standard InChI | InChI=1S/C9H12O2/c1-2-11-9(10)8-6-4-3-5-7-8/h4-8H,2-3H2,1H3 |

| Standard InChI Key | TYMCBYMAHPTOKJ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1C=CCC=C1 |

| Canonical SMILES | CCOC(=O)C1C=CCC=C1 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Ethyl cyclohexa-2,5-diene-1-carboxylate features a cyclohexadiene ring with conjugated double bonds at the 2,5-positions and an ethyl ester group at the 1-position. The planar cyclohexadiene ring introduces significant strain, enhancing its reactivity in cycloaddition and radical-mediated reactions . The ester group contributes to its polarity, making it soluble in organic solvents like dichloromethane and tetrahydrofuran.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 29246-24-0 |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| IUPAC Name | Ethyl cyclohexa-2,5-diene-1-carboxylate |

| Solubility | Organic solvents (e.g., THF, DCM) |

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of ethyl cyclohexa-2,5-diene-1-carboxylate typically involves esterification of cyclohexa-2,5-diene-1-carboxylic acid with ethanol under acidic conditions. Alternative routes include Diels-Alder reactions between dienes and dienophiles, followed by esterification. For example, Baguley et al. demonstrated that 1-substituted cyclohexadiene carboxylates can be prepared via lithiation of dihydroaromatic precursors followed by quenching with electrophiles .

Industrial Manufacturing

Industrial production employs continuous flow reactors to optimize yield and minimize byproducts. Bromination and esterification steps are conducted under controlled conditions to prevent polymerization of the diene system. Environmental considerations drive the use of green catalysts, such as immobilized lipases, to reduce waste.

Chemical Reactivity and Reaction Mechanisms

Cycloaddition Reactions

The conjugated diene system participates in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride), yielding bicyclic adducts. These reactions proceed via a concerted mechanism, with regioselectivity governed by frontier molecular orbital interactions.

Radical-Mediated Processes

Ethyl cyclohexa-2,5-diene-1-carboxylate serves as a precursor for cyclohexadienyl radicals, which undergo 5-exo cyclizations to form fused ring systems. Baguley et al. reported that analogous 1-phenylcyclohexadiene esters generate alkenyl radicals without competing β-scission, enabling tin-free syntheses of complex molecules .

Table 2: Representative Reactions

| Reaction Type | Conditions | Products |

|---|---|---|

| Diels-Alder | Heat, Lewis acid catalyst | Bicyclic esters |

| Radical cyclization | AIBN initiator, 80°C | Fused tetracyclic compounds |

| Ester hydrolysis | Aqueous NaOH, reflux | Cyclohexadiene carboxylic acid |

Applications in Organic Synthesis and Beyond

Pharmaceutical Intermediates

Derivatives of ethyl cyclohexa-2,5-diene-1-carboxylate exhibit antiproliferative activity against tumor cell lines. Modifications to the ester group or diene system enhance bioavailability and target specificity.

Materials Science

The compound’s ability to polymerize under radical initiation makes it a candidate for designing conductive polymers. Its rigid cyclohexadiene core contributes to thermal stability in polymer matrices .

Comparative Analysis with Related Compounds

1-Phenylcyclohexa-2,5-diene-1-carboxylates

Phenyl-substituted variants, as studied by Baguley et al., resist β-scission due to the stability of the phenyl radical. This property enables efficient intramolecular cyclizations without side reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume